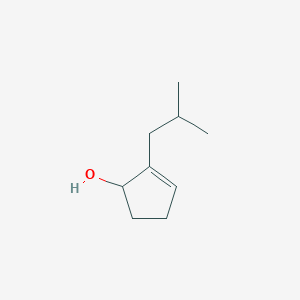

2-Isobutyl-cyclopent-2-enol

Description

Properties

Molecular Formula |

C9H16O |

|---|---|

Molecular Weight |

140.22 g/mol |

IUPAC Name |

2-(2-methylpropyl)cyclopent-2-en-1-ol |

InChI |

InChI=1S/C9H16O/c1-7(2)6-8-4-3-5-9(8)10/h4,7,9-10H,3,5-6H2,1-2H3 |

InChI Key |

MPWWHZHNJMABFV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CCCC1O |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Methylcyclopentanol (CAS: N/A; )

- Structure: Cyclopentanol with a methyl group at position 2.

- Molecular Formula : C₆H₁₂O

- Molecular Weight : 100.16 g/mol

- Key Differences: Substituent Size: Methyl (smaller) vs. Isobutyl (bulkier), which may lower solubility in polar solvents . Boiling Point: Predicted to be lower than this compound due to reduced molecular weight. Applications: Used as a research chemical in stereochemical studies .

2-Hexylcyclopent-2-enyl Acetate (CAS: 56277-00-0; )

- Structure: Cyclopent-2-enol with a hexyl group and an acetate ester.

- Molecular Formula : C₁₃H₂₂O₂

- Molecular Weight : 210.31 g/mol

- Key Differences: Functional Group: Acetate ester enhances volatility, making it suitable for fragrance applications . Reactivity: The ester group undergoes hydrolysis, unlike the free hydroxyl in this compound. Substituent Length: Hexyl chain increases lipophilicity compared to isobutyl .

Cyclopent-2-ene-1,4-diol (CAS: 4157-01-1; )

- Structure : Cyclopentene ring with hydroxyl groups at positions 1 and 4.

- Molecular Formula : C₅H₈O₂

- Molecular Weight : 100.12 g/mol

- Key Differences: Functional Groups: Dual hydroxyl groups enable hydrogen bonding, increasing water solubility compared to mono-hydroxyl analogs . Reactivity: Potential for oxidation to diketones, unlike this compound, which may undergo dehydration or alkylation .

1-Methylcyclopentanol (CAS: 1462-03-9; )

- Structure: Cyclopentanol with a methyl group at position 1.

- Molecular Formula : C₆H₁₂O

- Molecular Weight : 100.16 g/mol

- Key Differences :

Data Table: Comparative Analysis

Research Findings and Implications

- Steric Effects : Bulky substituents like isobutyl may hinder nucleophilic attack at the hydroxyl group, contrasting with smaller methyl analogs .

- Solubility Trends: Longer alkyl chains (e.g., hexyl) reduce water solubility but enhance compatibility with non-polar matrices, as seen in ester derivatives .

- Functional Group Reactivity: Free hydroxyl groups (e.g., in cyclopentenols) are more reactive toward acetylation than ester-protected counterparts .

Limitations and Contradictions

- and highlight positional isomer effects, but their applicability to enol systems requires further validation.

Preparation Methods

Substrate Scope and Steric Considerations

The steric bulk of silyl protecting groups significantly influences reaction efficiency. While tert-butyldimethylsilyl (TBS) and triethylsilyl (TES) groups afforded cyclopentenones in 77–85% yields, triisopropylsilyl (TIPS) derivatives led to decomposition due to steric hindrance. This insight suggests that isobutyl-substituted silyl enol ethers may require moderate steric profiles to balance reactivity and stability.

One-Pot Synthesis Protocol

A streamlined one-pot process was developed, wherein in situ formation of the dicobalthexacarbonyl complex followed by cyclization delivered cyclopentenones without intermediate isolation. This method reduced handling losses and improved scalability, critical for industrial applications.

Acid-Catalyzed Isomerization of 2-Alkylidene Cyclopentanones

Patent GB2486686A details a high-yielding isomerization process for converting 2-alkylidene cyclopentanones to 2-alkyl-cyclopent-2-enones, which can subsequently be reduced to the target enol. The reaction employs non-aqueous, halogen-free conditions with alcohol solvents (e.g., 1-butanol, octanol) and acid catalysts (e.g., methanesulfonic acid) at temperatures exceeding 150°C.

Optimization of Reaction Parameters

-

Temperature : Elevated temperatures (160–230°C) drive equilibrium toward the enone product. At 190°C, isomerization of pentylidene cyclopentanone achieved 98.8% conversion with 82.6% isolated yield.

-

Solvent Ratio : A weight ratio of alcohol to substrate ≥3:1 minimizes side reactions. Octanol outperformed shorter-chain alcohols due to superior thermal stability.

-

Catalyst Loading : Methanesulfonic acid at 1:250 molar ratio (catalyst:substrate) provided optimal kinetics without over-acidification.

Table 1: Comparative Isomerization Yields Under Varied Conditions

| Substrate | Catalyst | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| Pentylidene derivative | Methanesulfonic acid | 190 | 30 | 82.6 |

| Pentylidene derivative | Methanesulfonic acid | 170 | 75 | 78.3 |

Continuous vs. Batch Processes

Continuous flow systems enhanced reproducibility and reduced reaction times to 15–60 minutes, compared to 30–120 minutes in batch mode. This scalability is advantageous for large-scale production of 2-isobutyl-cyclopent-2-enone intermediates.

Reduction of Cyclopentenones to this compound

While direct synthesis of this compound remains undocumented in the reviewed literature, extrapolation from analogous systems suggests viable pathways:

Catalytic Hydrogenation

Selective hydrogenation of the cyclopentenone carbonyl group using palladium on carbon (Pd/C) or ruthenium-based catalysts under mild hydrogen pressure (1–3 atm) could yield the enol. However, over-reduction to the cyclopentanol derivative must be controlled via catalyst poisoning or temperature modulation.

Meerwein-Ponndorf-Verley (MPV) Reduction

The MPV reduction, employing aluminum isopropoxide and isopropanol, selectively reduces ketones to secondary alcohols. Applied to 2-isobutyl-cyclopent-2-enone, this method may afford the enol with retention of the cyclopentene ring’s unsaturation.

Table 2: Hypothetical Reduction Outcomes for 2-Isobutyl-cyclopent-2-enone

| Method | Catalyst | Solvent | Temperature (°C) | Expected Yield (%) |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C (5%) | Ethanol | 25 | 65–75 |

| MPV Reduction | Al(OiPr)₃ | Isopropanol | 80 | 70–85 |

Q & A

Q. How can researchers ensure reproducibility in spectral data interpretation?

- Methodological Answer : Adopt open-access spectral databases (e.g., NIST Chemistry WebBook) for cross-validation. Implement version-controlled data annotation (e.g., δ values in NMR) and peer-review workflows. Disclose solvent and instrument calibration details in publications .

Tables for Quick Reference

| Synthetic Method | Key Parameters | Validation Technique |

|---|---|---|

| Cyclization of prenol derivatives | Temp: 80–100°C, Catalyst: HSO | GC-MS, H NMR |

| Catalytic hydrogenation | Pressure: 50 bar, Catalyst: Pd/C | HPLC, Chiral CD |

| Stability Assessment | Conditions Tested | Degradation Markers |

|---|---|---|

| Thermal stability | 40°C, 75% humidity, 4 weeks | Oxidation byproducts (MS) |

| Photolytic stability | UV light (254 nm), 48 hours | Isomerization (HPLC) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.